molecular formula C18H21N3O6 B13953174 Ethyl 6,6-dimethyl-3-((4-methyl-2-nitrophenyl)azo)-2,4-dioxocyclohexanecarboxylate CAS No. 38949-38-1

Ethyl 6,6-dimethyl-3-((4-methyl-2-nitrophenyl)azo)-2,4-dioxocyclohexanecarboxylate

Cat. No.: B13953174
CAS No.: 38949-38-1
M. Wt: 375.4 g/mol
InChI Key: SABNWZIMKVRPJZ-UHFFFAOYSA-N
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Description

Ethyl 6,6-dimethyl-3-((4-methyl-2-nitrophenyl)azo)-2,4-dioxocyclohexanecarboxylate (CAS: 38949-38-1) is an azo compound with a molecular formula of C₁₈H₂₁N₃O₆ . Its structure features a cyclohexane ring substituted with two dioxo groups (at positions 2 and 4), two methyl groups (at position 6), and an azo-linked 4-methyl-2-nitrophenyl moiety. The compound is synthesized via condensation reactions involving hydrazine derivatives under acidic conditions .

Properties

CAS No.

38949-38-1

Molecular Formula

C18H21N3O6

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 2,2-dimethyl-5-[(4-methyl-2-nitrophenyl)diazenyl]-4,6-dioxocyclohexane-1-carboxylate

InChI

InChI=1S/C18H21N3O6/c1-5-27-17(24)14-16(23)15(13(22)9-18(14,3)4)20-19-11-7-6-10(2)8-12(11)21(25)26/h6-8,14-15H,5,9H2,1-4H3

InChI Key

SABNWZIMKVRPJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)C(C(=O)CC1(C)C)N=NC2=C(C=C(C=C2)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,6-dimethyl-3-((4-methyl-2-nitrophenyl)azo)-2,4-dioxocyclohexanecarboxylate typically involves the following steps:

    Formation of the Azo Group: The azo group is usually formed by the diazotization of an aromatic amine followed by coupling with another aromatic compound. In this case, 4-methyl-2-nitroaniline can be diazotized and then coupled with a suitable cyclohexane derivative.

    Cyclohexane Derivative Preparation: The cyclohexane derivative can be prepared through various organic reactions, such as aldol condensation or Michael addition, to introduce the necessary functional groups.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of such compounds often involves large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: May be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The azo group can participate in electron transfer reactions, while the ester and nitro groups can interact with biological molecules, affecting their function. The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

Compound 1 : (2E)-Ethyl-2-(2-(2,4-Dinitrophenyl)hydrazono)-4-(Naphthalen-2-yl)-6-Arylcyclohex-3-Enecarboxylates (CAS: Not specified)
  • Structure : Cyclohexene core with a 2,4-dinitrophenylhydrazone group and naphthalen-2-yl substituent.
  • Key Differences :
    • Replaces the azo group with a hydrazone (-NH-N=) linkage.
    • Incorporates a naphthalene ring instead of a nitrophenyl group.
    • Exhibits extended π-conjugation due to the naphthalene moiety, enhancing absorbance in UV-vis spectra compared to the target compound .
Compound 2 : Ethyl 6,6-Dimethyl-3-(Methylsulfonyl)-4-Oxo-4,5,6,7-Tetrahydrobenzo[c]Thiophene-1-Carboxylate (CAS: 172516-46-0)
  • Structure : Benzo[c]thiophene core with a methylsulfonyl group and tetrahydro substituents.
  • Key Differences :
    • Replaces the cyclohexane ring with a sulfur-containing benzo[c]thiophene system.
    • Substitutes the azo group with a methylsulfonyl (-SO₂CH₃) electron-withdrawing group.
    • Smaller molecular formula (C₁₄H₁₈O₅S₂ ) and lower molecular weight (330.42 g/mol) compared to the target compound .
Compound 3 : Methyl 9-Chloro-3-Oxo-2,3,4,5-Tetrahydro-2,6-Methanobenzo[b]Azocine-6(1H)-Carboxylate (CAS: Not specified)
  • Structure : Bicyclic azocine core with chloro and oxo substituents.
  • Key Differences: Features a complex bicyclic scaffold (azocine) instead of a monocyclic cyclohexane.

Physicochemical and Functional Properties

Property Target Compound Compound 1 Compound 2
Molecular Weight 375.38 g/mol ~450 g/mol (estimated) 330.42 g/mol
Chromophoric Group Azo (-N=N-) Hydrazone (-NH-N=) None
Solubility Moderate in ethanol Low in polar solvents High in DMSO
Potential Application Dyes, photochemistry Sensor materials Pharmaceutical intermediates

The azo group in the target compound enhances its utility in colorimetric applications, whereas Compound 2’s sulfonyl group may improve metabolic stability in drug design .

Biological Activity

Ethyl 6,6-dimethyl-3-((4-methyl-2-nitrophenyl)azo)-2,4-dioxocyclohexanecarboxylate (CAS No. 38949-38-1) is an azo compound characterized by its vivid color and complex structure, which includes a cyclohexane ring and various functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.

Chemical Structure and Properties

  • Molecular Formula : C18H21N3O6
  • Molecular Weight : 375.4 g/mol
  • IUPAC Name : Ethyl 2,2-dimethyl-5-[(4-methyl-2-nitrophenyl)diazenyl]-4,6-dioxocyclohexane-1-carboxylate
  • InChI Key : SABNWZIMKVRPJZ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Azo Group : Diazotization of 4-methyl-2-nitroaniline followed by coupling with a cyclohexane derivative.
  • Preparation of Cyclohexane Derivative : Using reactions like aldol condensation or Michael addition.
  • Esterification : Introducing the ethyl ester group to complete the synthesis.

Anticancer Activity

Research indicates that azo compounds can exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that related compounds with similar structures demonstrate notable activity against the HeLa cell line.

CompoundCell LineIC50 (μM)
Compound AHeLa29
Ethyl 6,6-dimethyl...TBDTBD

The mechanism behind the anticancer activity is often attributed to the ability of these compounds to interact with cellular targets, potentially leading to apoptosis in cancer cells.

Antimicrobial Activity

Azo compounds are also known for their antimicrobial properties. In particular, derivatives of this compound have been evaluated for their effectiveness against both gram-positive and gram-negative bacteria.

MicroorganismZone of Inhibition (mm)
Escherichia coliTBD
Staphylococcus aureusTBD

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Case Studies and Research Findings

  • Cytotoxic Activity Evaluation : A study focusing on nitrogen-rich heterocycles found that compounds similar to Ethyl 6,6-dimethyl... exhibited significant cytotoxicity against HeLa cells (IC50 values ranging from 20 to 30 μM). The enhanced lipophilicity of these compounds contributes to their increased activity against cancer cells .
  • Antimicrobial Potential : Another research highlighted that certain azo compounds showed broad-spectrum activity against common pathogens such as E. coli and S. aureus, indicating their potential use in treating bacterial infections .

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